molecular formula C5H4N2O2 B139871 Pyrazine-2-carboxylic acid CAS No. 98-97-5

Pyrazine-2-carboxylic acid

Cat. No. B139871
CAS RN: 98-97-5
M. Wt: 124.1 g/mol
InChI Key: NIPZZXUFJPQHNH-UHFFFAOYSA-N
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Description

Pyrazine-2-carboxylic acid is the parent compound of the class of pyrazinecarboxylic acids, that is pyrazine bearing a single carboxy substituent . It is the active metabolite of the antitubercular drug pyrazinamide . It has a role as a drug metabolite and an antitubercular agent . It is a conjugate acid of a pyrazine-2-carboxylate . Pyrazine-2-carboxylic acid is a natural product found in Trypanosoma brucei .


Synthesis Analysis

A total of 11 pyrazine-2-carboxylic acid derivatives were designed and synthesized using pyrazinamide as the lead compound . The target compounds were synthesized using pyrazinecarboxylic acid as the starting material by acylation, amidation, and alkylation . Their structures were confirmed by 1H NMR, 13C NMR, HRESIMS, and elemental analysis .


Molecular Structure Analysis

The molecular formula of Pyrazine-2-carboxylic acid is C5H4N2O2 . The IUPAC name is pyrazine-2-carboxylic acid . The InChI is InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H, (H,8,9) . The Canonical SMILES is C1=CN=C(C=N1)C(=O)O .


Chemical Reactions Analysis

Pyrazine-2-carboxylic acid is a metabolite of the antibacterial agent Pyrazinamide . The use of pyrazinoic acid has been investigated as a possible treatment for pyrazinamid resistant strains of Mycobacterium tuberculosis .


Physical And Chemical Properties Analysis

The molecular weight of Pyrazine-2-carboxylic acid is 124.10 g/mol .

Scientific Research Applications

  • Structural and Thermal Properties : Pyrazine-2-carboxylic acid (2-PC) shows unique properties when combined with transition metals. Świderski et al. (2019) explored its structure, thermal, and microbiological properties when mixed with transition metals like copper(II), manganese(II), and others. These complexes were characterized using X-ray diffraction, spectroscopy, and thermogravimetric analysis, highlighting the acid's potential in materials science and microbiology. However, its complexes with transition metals demonstrated weak antimicrobial effects (Świderski et al., 2019).

  • Film-forming Properties : Zhao Xiu-tai (1992) synthesized a compound from pyrazine-5-carboxylic acid and studied its film-forming property. This implies potential applications in material science, specifically in coatings and films (Zhao Xiu-tai, 1992).

  • Antimycobacterial Evaluation : Semelková et al. (2017) designed and prepared 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids and evaluated their antimycobacterial, antibacterial, and antifungal activities. One derivative showed high activity against Mycobacterium tuberculosis, indicating potential applications in developing antitubercular drugs (Semelková et al., 2017).

  • Cytotoxicity Studies : Hosseini et al. (2013) conducted a computational study on substituted amides of Pyrazine-2-carboxylic acids, mapping their molecular surface electrostatic potentials to understand their cytotoxic activities. This research offers insights into the pharmaceutical potential of these derivatives (Hosseini et al., 2013).

  • Supramolecular Chemistry : Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinic acid and its derivatives to understand the recurrence of a specific supramolecular synthon in these structures. This study has implications in crystal engineering and understanding intermolecular interactions (Vishweshwar et al., 2002).

  • Fluorescent Tracer Agents for Medical Use : Rajagopalan et al. (2011) prepared hydrophilic pyrazine derivatives for use as fluorescent glomerular filtration rate (GFR) tracer agents. These compounds showed potential in real-time point-of-care monitoring of GFR, indicating their usefulness in medical diagnostics (Rajagopalan et al., 2011).

Safety And Hazards

Users should avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use .

Future Directions

The pyrazine-2-carboxylic acid derivatives with aromatic, cyclic, and aliphatic side chain were successfully synthesized . The structures of derivatives were confirmed by spectroscopic methods (FTIR, NMR, HRMS) .

properties

IUPAC Name

pyrazine-2-carboxylic acid
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InChI

InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NIPZZXUFJPQHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H4N2O2
Record name pyrazinoic acid
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DSSTOX Substance ID

DTXSID30243367
Record name Pyrazinoic acid
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Molecular Weight

124.10 g/mol
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Physical Description

White solid; [Merck Index] White or off-white powder; [Alfa Aesar MSDS]
Record name Pyrazinoic acid
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Product Name

Pyrazine-2-carboxylic acid

CAS RN

98-97-5
Record name 2-Pyrazinecarboxylic acid
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Synthesis routes and methods I

Procedure details

Thionyl chloride (10 mL) is added to a 25 mL round bottom flask in an ice bath. To the flask is added 800 mg (6.5 mmole) of 2-Pyrazinecarboxylic acid 74, and the mixture stirred for 5 minutes. Dimethyl formamide (1.02 g mg, 14 mmole) is added in a single portion, and the orange/red solution stirred for 90 minutes. The solvents are removed under reduced pressure to give 80 (0.900 g).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.73 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2694 g of pyrazinecarbonitrile. The final concentration of pyrazinecarbonitrile was 0.512 M. The reaction mixture was mixed on a rotating platform at 23° C. After 15 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of pyrazinecarbonitrile was 100%, and the yields of pyrazinamide and pyrazinecarboxylic acid were 100% and 0%, respectively.
Quantity
3.73 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2694 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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